molecular formula C7H9N5O B1372645 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine CAS No. 1170460-87-3

5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B1372645
CAS RN: 1170460-87-3
M. Wt: 179.18 g/mol
InChI Key: IJJYBMUCTIEDNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with a similar structural framework has been achieved through microwave irradiative cyclocondensation . These synthesized compounds, including pyrazole derivatives, were evaluated for their insecticidal and antibacterial potential .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .


Chemical Reactions Analysis

The β-ketoenol form was recrystallized from methanol (95%) to obtain the (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one compound which was confirmed by FT-IR, 1 H-NMR, 13 C NMR, and mass spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol is 126.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 .

Scientific Research Applications

Chemical Reactions and Synthesis

The derivative 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile, which shares structural similarities with the compound , engages in various reactions with nitrogen bases. These reactions result in nucleophilic replacements, ring cleavages, and the formation of new derivatives such as pyrazolo[1,5-a]pyrimidines, showcasing the compound's reactivity and utility in synthetic chemistry (Shablykin et al., 2008).

Biological Activities

  • Insecticidal and Antibacterial Applications

    The pyrimidine-linked pyrazol-3-yl amines, structurally related to the compound, have been synthesized and evaluated for their insecticidal properties against Pseudococcidae insects and for their antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).

  • Anthelmintic Activity

    Variants of the compound have been synthesized and screened for their anthelmintic activity, demonstrating potential medicinal applications (Patel et al., 2010).

  • Antimicrobial Activity

    Certain derivatives have been synthesized and found to exhibit significant antibacterial activity against various bacterial species, underlining the compound's potential in antimicrobial therapy (Al-Smaisim, 2012).

  • Antitubercular Properties

    Studies have revealed the potential of certain analogues of the compound in the treatment of tuberculosis, indicating its role in addressing significant public health challenges (Ahsan et al., 2012).

Nanotechnology

The creation of organic nanoparticles from an oxadiazole derivative shows promising potential in biomedical imaging, paving the way for the compound's application in advanced medical diagnostics (Mohammed et al., 2014).

Structural and Molecular Analysis

The synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties and their molecular structure analysis offer insights into the compound's structural dynamics and potential applications in various fields of research (Shawish et al., 2021).

Mechanism of Action

The synthesized compound was screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains, showing a moderate activity with an inhibition percentage of 46% . The product was also tested against three bacterial strains (Escherichia coli, Bacillus subtilis and Micrococcus luteus), but no significant effect was observed against these organisms .

Safety and Hazards

The safety data sheet for a similar compound, (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The measured antimicrobial activities encourage us to continue searching for other structures, likely to be good antifungal candidates . The potential applications of these compounds in various fields, including as inhibitors bearing the β-ketoenol functionality, make them a subject of ongoing research.

properties

IUPAC Name

5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-4-3-5(11-12(4)2)6-9-10-7(8)13-6/h3H,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJYBMUCTIEDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652808
Record name 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1170460-87-3
Record name 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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